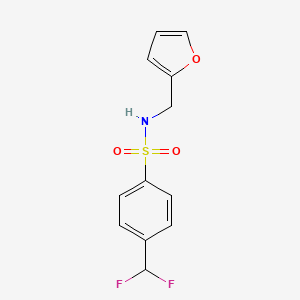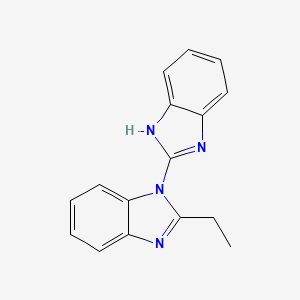![molecular formula C21H23N5O5S B13373901 1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13373901.png)
1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of thienyl, oxadiazolyl, and indazole moieties, which contribute to its diverse chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and oxadiazolyl intermediates, followed by their coupling with the indazole core. Common reagents used in these reactions include thionyl chloride, methoxybenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thienyl moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1,1-dioxidotetrahydro-3-thienyl)-4-hydroxy-4-phenyl-3-piperidinyl (phenyl)methanone
- 1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl acetic acid
- (1,1-dioxidotetrahydro-3-thienyl)acetic acid
Uniqueness
Compared to similar compounds, 1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide stands out due to its unique combination of functional groups and structural features
Eigenschaften
Molekularformel |
C21H23N5O5S |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
1-(1,1-dioxothiolan-3-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C21H23N5O5S/c1-30-15-8-6-13(7-9-15)18-20(25-31-24-18)22-21(27)19-16-4-2-3-5-17(16)26(23-19)14-10-11-32(28,29)12-14/h6-9,14H,2-5,10-12H2,1H3,(H,22,25,27) |
InChI-Schlüssel |
AJYPLBRKJCPPHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NN(C4=C3CCCC4)C5CCS(=O)(=O)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Chloro-2-(2-naphthyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13373818.png)
![N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373830.png)
![2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373847.png)
![N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13373851.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373854.png)
![2-Hydroxy-4-({[(methoxycarbonyl)amino][(methoxycarbonyl)imino]methyl}amino)phenylacetamide](/img/structure/B13373858.png)
![N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B13373869.png)

![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373880.png)



![methyl 4-{[1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373897.png)
![2-[4,6-Bis(4-methoxyphenyl)pyridin-2-yl]phenol](/img/structure/B13373903.png)
